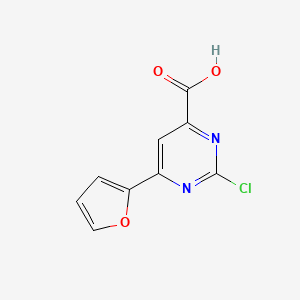

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H5ClN2O3 |

|---|---|

Molecular Weight |

224.60 g/mol |

IUPAC Name |

2-chloro-6-(furan-2-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O3/c10-9-11-5(7-2-1-3-15-7)4-6(12-9)8(13)14/h1-4H,(H,13,14) |

InChI Key |

RAWOBJVNKZTFDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC(=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2,6-dichloropyrimidine or 2-chloro-6-halopyrimidine derivatives,

- 2-furyl organometallic reagent (e.g., 2-furylboronic acid or 2-furylmagnesium halide),

- Carboxylation reagents or ester intermediates for the 4-position.

Stepwise Preparation

| Step | Reaction Type | Description | Conditions & Notes |

|---|---|---|---|

| 1 | Selective substitution | Nucleophilic aromatic substitution of 6-chlorine on 2,6-dichloropyrimidine with 2-furyl group | Suzuki coupling or Grignard reaction with 2-furylboronic acid or 2-furylmagnesium halide under Pd catalysis or copper catalysis. |

| 2 | Introduction of carboxyl group | Conversion of 4-position to carboxylic acid via ester intermediate or direct carboxylation | Esterification followed by hydrolysis or lithiation at 4-position followed by CO2 quenching. |

| 3 | Purification | Isolation of the acid by crystallization or chromatography | Use of solvents like methanol, ethyl acetate, or water. |

Representative Reaction Conditions

- Suzuki Coupling : Pd(PPh3)4 catalyst, base (K2CO3 or Na2CO3), solvent (DMF, dioxane, or toluene), temperature 80–110 °C, reaction time 6–24 h.

- Carboxylation : Lithiation at 4-position using strong base (e.g., n-BuLi) at low temperature (-78 °C), followed by bubbling CO2 gas, then acidic workup.

- Hydrolysis : Ester hydrolysis using aqueous NaOH or KOH at reflux, followed by acidification to yield carboxylic acid.

Data Table Summarizing Key Parameters for Preparation

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 2,6-dichloropyrimidine | Commercially available or synthesized |

| Coupling reagent | 2-furylboronic acid or Grignard reagent | For selective 6-position substitution |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | For Suzuki coupling |

| Base | K2CO3, Na2CO3, or Cs2CO3 | Neutralizes acid byproducts |

| Solvent | DMF, dioxane, toluene | Depends on catalyst and reagents |

| Temperature | 80–110 °C | Optimized for coupling efficiency |

| Reaction time | 6–24 hours | Monitored by TLC or HPLC |

| Ester hydrolysis conditions | Aqueous NaOH or KOH, reflux | Converts ester to acid |

| Acidification | Dilute HCl | To precipitate acid |

| Purification | Recrystallization or chromatography | Ensures high purity |

Summary of Research Results

- The selective substitution of chlorine at the 6-position of the pyrimidine ring with a 2-furyl group is efficiently achieved via palladium-catalyzed cross-coupling reactions.

- The carboxylic acid functionality at the 4-position is introduced either by direct lithiation and carboxylation or via hydrolysis of an ester intermediate.

- Reaction conditions are generally mild, with temperatures maintained below 110 °C to prevent decomposition of the sensitive furan ring.

- Yields reported for analogous pyrimidine derivatives range from 60% to 85%, depending on purification and reaction optimization.

- The use of Pd-catalyzed Suzuki coupling is preferred for its selectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,3-dione derivatives. Reduction reactions can also be performed to modify the functional groups on the pyrimidine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products Formed

Substituted Pyrimidines: Formed through substitution reactions.

Furan Derivatives: Formed through oxidation of the furan ring.

Coupled Products: Formed through coupling reactions with various boronic acids or halides.

Scientific Research Applications

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other therapeutic agents.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-chloro-6-(2-furyl)pyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives:

Notes:

- Electron Effects : The trifluoromethyl group (CF₃) in ’s compound increases electron-withdrawing effects, enhancing reactivity in SNAr reactions compared to the furyl group .

- Solubility : The carboxylic acid group in all compounds improves aqueous solubility relative to ester analogs. However, the furyl substituent’s hydrophobicity may reduce solubility compared to CF₃ or methyl groups .

- Thermal Stability : Higher boiling points in CF₃-substituted derivatives (e.g., 375°C) suggest stronger intermolecular forces compared to furyl or methyl analogs .

Biological Activity

2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro substituent and a furan ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structural Characteristics

The structure of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid can be represented as follows:

This compound contains:

- A pyrimidine ring which is known for its role in nucleic acids and several biological processes.

- A chloro group at the 2-position, which can significantly alter the compound's reactivity and interaction with biological targets.

- A furan ring that may contribute to the compound's ability to interact with various enzymes and receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrimidine derivatives, including 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid, against various pathogens. It was found that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid | S. aureus | 32 µg/mL |

| 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid | E. coli | 64 µg/mL |

The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity, suggesting potential for development into therapeutic agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Study:

A study involving human cancer cell lines showed that treatment with 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid resulted in:

- Increased caspase-3 activation.

- Reduction in Bcl-2 levels, promoting apoptosis.

These findings suggest its potential as an anticancer agent, particularly in combination therapies.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase | Competitive | 15 µM |

This inhibition can lead to reduced proliferation of rapidly dividing cells, supporting its application in cancer treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid is essential for assessing its therapeutic potential. Preliminary studies suggest:

- Moderate absorption when administered orally.

- Metabolism primarily through liver enzymes.

Toxicological assessments indicate low toxicity at therapeutic doses, although further studies are necessary to confirm safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.